4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 3,4-diethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-[4-(3,4-Diethoxybenzoyl)-1-piperazinyl]-1,3-diisopropyl-2,4(1H,3H)-pyrimidinedione: Shares a similar piperazine and benzoyl structure but differs in the core ring system.
3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine: Similar pyridazine and piperazine structure but with different substituents.
Uniqueness
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its combination of the morpholine, pyridazine, and piperazine rings, along with the 3,4-diethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-3-31-19-6-5-18(17-20(19)32-4-2)23(29)28-11-9-26(10-12-28)21-7-8-22(25-24-21)27-13-15-30-16-14-27/h5-8,17H,3-4,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUZVGPLHUTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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